![molecular formula C17H10N4O3S B2686634 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)quinoxaline-2-carboxamide CAS No. 1171882-25-9](/img/structure/B2686634.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

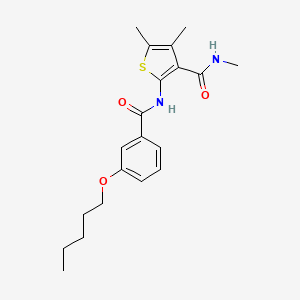

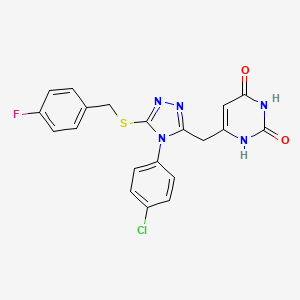

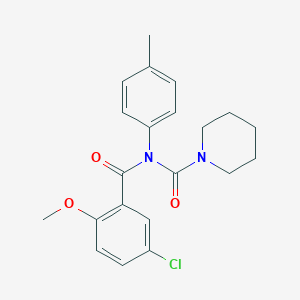

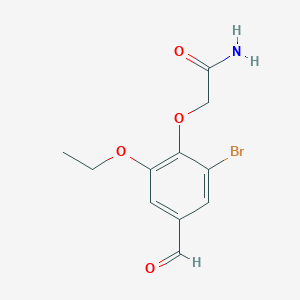

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the InChI code for [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-amine is 1S/C8H6N2O2S/c9-8-10-4-1-5-6 (12-3-11-5)2-7 (4)13-8/h1-2H,3H2, (H2,9,10) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . The benzothiazole-2-yl-urea was then refluxed with hydrazine hydrate to yield the product N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, [1,3]dioxolo [4’,5’:4,5]benzo [1,2-d]thiazol-6-amine has a molecular weight of 194.21 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have developed a series of novel benzothiazole-based triazoloquinazoline derivatives by condensing triazoloquinazoline-5-carboxylate derivatives with substituted benzothiazoles. These compounds were evaluated for their in vitro antioxidant and antibacterial activities. Certain derivatives were found to exhibit significant antioxidant properties when compared to ascorbic acid and showed promising antibacterial activity against strains such as S. aureus, E. coli, and P. aeruginosa. The study suggests that these compounds, after structural modifications, could serve as lead molecules for further exploration in anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020).

Antimalarial and Anticancer Potential

Another study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, yielding compounds with significant antimalarial activity characterized by their ADMET properties. Among these, the presence of a quinoxaline moiety attached to the sulfonamide ring system enhanced antimalarial activity, highlighting the potential of such fused heterocycles in drug development. Theoretical calculations and molecular docking studies further supported the potential of these compounds in combating diseases like malaria and possibly COVID-19 (Fahim & Ismael, 2021).

Heterocyclic Compound Synthesis

The synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds from anthranilamide highlights the versatility of this approach in generating novel heterocyclic compounds. Such synthetic methodologies expand the toolbox for creating diverse molecular structures for potential pharmaceutical applications, demonstrating the importance of innovative synthetic routes in medicinal chemistry (Chern et al., 1988).

Mecanismo De Acción

The mechanism of action of similar compounds has been investigated. For example, non steroidal anti-inflammatory drugs (NSAIDs) are believed to mediate their anti-inflammatory activity chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, [1,3]dioxolo [4’,5’:4,5]benzo [1,2-d]thiazol-6-amine has several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for the study of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)quinoxaline-2-carboxamide” and similar compounds could involve further exploration of their potential applications in drug discovery, materials science, and catalysis. Additionally, more research could be conducted to better understand their mechanisms of action and to develop safer and more effective derivatives .

Propiedades

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O3S/c22-16(12-7-18-9-3-1-2-4-10(9)19-12)21-17-20-11-5-13-14(24-8-23-13)6-15(11)25-17/h1-7H,8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKYZTKUFRSBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2686556.png)

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid](/img/structure/B2686557.png)

![N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2686563.png)

![N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2686566.png)

![tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate](/img/structure/B2686567.png)

![N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686568.png)

![2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid](/img/structure/B2686570.png)

![ethyl 3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2686573.png)